molecular formula C5H10O5 B1254161 D-Apiose

D-Apiose

Cat. No.: B1254161
M. Wt: 150.13 g/mol
InChI Key: ASNHGEVAWNWCRQ-LJJLCWGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Apiose is an unusual branched-chain pentose sugar, first discovered in parsley. It is a component of cell wall polysaccharides and is found in various plant species. This compound is known for its unique structure, which includes a tertiary alcohol group, making it a significant compound in both plant physiology and various industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-Apiose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, periodate oxidation studies have shown the cis relationship of the hydroxyl groups in the apiose moiety .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyl iodide, silver oxide, and dilute sulfuric acid. These reagents facilitate the methylation and hydrolysis processes necessary for synthesizing derivatives of this compound .

Major Products Formed: Major products formed from the reactions of this compound include 2,3,4-tri-O-methyl-D-apio-D-furanose and various glycosides, which are significant in both research and industrial applications .

Scientific Research Applications

D-Apiose has a wide range of applications in scientific research. In chemistry, it is used to study the structure and function of plant cell walls. In biology, it plays a role in plant growth and development. In medicine, this compound-containing compounds are explored for their potential health benefits, including their role in flavor release in food and beverage production .

Mechanism of Action

The mechanism of action of D-Apiose involves its incorporation into complex polysaccharides in plant cell walls. It is synthesized as uridine diphosphate-apiose (UDP-Api) from UDP-glucuronic acid, catalyzed by UDP-apiose/UDP-xylose synthase. This process is crucial for the formation of rhamnogalacturonan-II, a key component of plant cell walls .

Comparison with Similar Compounds

D-Apiose is unique due to its branched-chain structure and the presence of a tertiary alcohol group. Similar compounds include other pentoses like xylose and arabinose, but this compound stands out due to its specific role in plant cell wall polysaccharides and its unique structural properties .

List of Similar Compounds:
  • Xylose
  • Arabinose
  • Ribose
  • Lyxose

This compound’s distinct structure and function make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4?,5+/m0/s1

InChI Key

ASNHGEVAWNWCRQ-LJJLCWGRSA-N

SMILES

C1C(C(C(O1)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H](C(O1)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)O)O)(CO)O

Synonyms

apiose
D-apiose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Apiose
Reactant of Route 2
D-Apiose
Reactant of Route 3
D-Apiose
Reactant of Route 4
D-Apiose
Reactant of Route 5
D-Apiose
Reactant of Route 6
D-Apiose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.